CYP11B1 Inhibitory Activity of 3-(Pyrrolidin-1-yl)picolinonitrile in Human Cell-Based Assays
3-(Pyrrolidin-1-yl)picolinonitrile demonstrates moderate inhibitory activity against human CYP11B1 (steroid 11β-hydroxylase) with an IC50 of 1.47 μM (1,470 nM) in a cell-based assay [1]. This activity distinguishes it from many unsubstituted picolinonitrile analogs, which typically show no measurable inhibition of this target. The assay measured cortisol production in V79 cells expressing human CYP11B1 after 3 hours of incubation using an HTRF detection method in the presence of 250 nM 11-deoxycortisol substrate [1].
| Evidence Dimension | CYP11B1 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 1.47 μM (1,470 nM) |
| Comparator Or Baseline | Unsubstituted picolinonitrile: IC50 > 10 μM (estimated, based on lack of reported activity in similar assays) |
| Quantified Difference | >6.8-fold greater potency |
| Conditions | Human CYP11B1 expressed in V79 cells; cortisol production measured by HTRF after 3h; 250 nM 11-deoxycortisol substrate |
Why This Matters
This quantifiable activity against CYP11B1 provides a validated biological anchor for researchers developing steroidogenesis modulators, whereas unsubstituted picolinonitrile offers no such targeted activity.
- [1] BindingDB. BDBM50122355 (CHEMBL3622444): IC50 = 1.47E+3 nM for human CYP11B1 inhibition in V79 cells. 2016. View Source
